Product packaging for B15R protein, vaccinia virus(Cat. No.:CAS No. 135847-82-4)

B15R protein, vaccinia virus

Cat. No.: B1179473
CAS No.: 135847-82-4
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Vaccinia Virus Research and B15R Discovery

Research into vaccinia virus has a long and storied history, famously initiated by Edward Jenner's pioneering work on vaccination against smallpox in 1796. For much of the 20th century, research focused on vaccinia virus as a live-virus vaccine. The advent of molecular biology in the latter half of the century revolutionized virology, allowing for the detailed genetic and functional characterization of viral proteins.

The discovery of the B15R protein is rooted in the systematic sequencing and analysis of the vaccinia virus genome. In the early 1990s, researchers identified two genes, B15R and B18R, located near the right inverted terminal repeat of the viral genome. nih.gov Sequence analysis revealed that the proteins encoded by these genes were related to each other and, intriguingly, to the immunoglobulin (Ig) superfamily, with the closest similarity to the human and murine interleukin-1 receptors. nih.govutoronto.ca This finding led to the hypothesis that these viral proteins might function as immune evasion molecules by binding to and inhibiting interleukins. nih.gov

Subsequent research confirmed this hypothesis for the B15R protein. In 1992, it was demonstrated that the B15R gene encodes a secreted glycoprotein (B1211001) that functions as a soluble receptor for IL-1β. nih.gov This discovery was a landmark in understanding poxvirus immunomodulation, revealing a novel mechanism by which a virus could counteract the host's inflammatory response. nih.gov

Overview of Vaccinia Virus Replication Cycle and Host Interactions

Vaccinia virus, a member of the poxvirus family, is a large, complex, double-stranded DNA virus that replicates exclusively in the cytoplasm of host cells. annualreviews.org This cytoplasmic replication is a hallmark of poxviruses and necessitates that they encode their own machinery for transcription and DNA replication. annualreviews.org

The vaccinia virus life cycle can be summarized in the following key stages:

Entry: The virus enters the host cell through either fusion with the plasma membrane or endocytosis. expasy.org

Early Gene Expression: Upon entry, the viral core is released into the cytoplasm. Early genes are transcribed by a viral RNA polymerase packaged within the core. molbiolcell.org These early genes, numbering around 100, encode for proteins necessary for DNA replication, intermediate transcription factors, and immunomodulatory proteins that begin to counteract the host's antiviral defenses. annualreviews.org

DNA Replication: Viral DNA replication begins approximately two hours post-infection within discrete cytoplasmic sites called "factories." molbiolcell.org These factories become enclosed by membranes derived from the host's endoplasmic reticulum. molbiolcell.org

Intermediate and Late Gene Expression: Following the onset of DNA replication, intermediate and late genes are expressed. expasy.orgasm.org These genes primarily encode structural proteins required for the assembly of new virions. asm.org

Virion Assembly and Maturation: Progeny virions are assembled within the viral factories. annualreviews.org This process, known as morphogenesis, results in the formation of immature virions, which then mature into infectious intracellular mature virions (IMV). annualreviews.org

Exit: The IMV can be released upon cell lysis. expasy.org Alternatively, some IMV acquire an additional double membrane from the Golgi or endosomes to form intracellular enveloped virions (IEV). These IEV are transported to the cell periphery on microtubules and can be released as extracellular enveloped virions (EEV) or remain associated with the cell surface as cell-associated enveloped virions (CEV). researchgate.net

Throughout this cycle, the virus is in constant interaction with the host cell, co-opting cellular processes for its own replication while simultaneously defending against the host's immune response.

Significance of Viral Immunomodulatory Proteins in Poxvirus Pathogenesis

Poxviruses, with their large genomes, dedicate a significant portion of their coding capacity to proteins that modulate the host's immune response. nih.govcsic.es These immunomodulatory proteins are critical for viral pathogenesis, allowing the virus to replicate and spread effectively in the face of a robust host defense system. csic.esannualreviews.org

The strategies employed by these viral proteins are diverse and can be broadly categorized as:

Virostealth: Masking the signs of infection to avoid recognition by the immune system. nih.gov

Virotransduction: Altering host signaling pathways to the virus's advantage. nih.gov

Viromimicry: Mimicking host proteins to interfere with immune functions. nih.gov

Poxvirus immunomodulators target a wide array of host immune pathways, including:

Inhibition of apoptosis: Preventing programmed cell death to ensure the completion of the viral replication cycle. nih.gov

Interference with interferon signaling: Blocking the production and action of interferons, which are key antiviral cytokines. nih.gov

Modulation of chemokine and cytokine networks: Poxviruses produce soluble decoy receptors that bind and neutralize these signaling molecules, preventing the recruitment and activation of immune cells. csic.esannualreviews.orgnih.gov

Evasion of complement-mediated lysis: Producing proteins that inhibit the complement cascade. nih.gov

Inhibition of T cell and NK cell responses: Interfering with the function of cytotoxic lymphocytes that are critical for clearing viral infections. nih.gov

The B15R protein is a prime example of a viromimic, specifically a decoy cytokine receptor. nih.gov By sequestering IL-1β, it prevents this potent pro-inflammatory cytokine from binding to its cellular receptor and initiating a downstream signaling cascade that would lead to inflammation and the activation of both innate and adaptive immunity. nih.gov

Defining the Academic Research Landscape of B15R Protein

The academic research landscape of the B15R protein has evolved from its initial discovery to a more nuanced understanding of its role in viral pathogenesis and its potential as a tool for studying the immune system. Key areas of research include:

Structural and Functional Characterization: Early research focused on identifying the B15R gene, characterizing its protein product as a secreted glycoprotein, and demonstrating its specific binding to IL-1β. nih.govnih.gov

Role in Viral Pathogenesis: Studies using vaccinia virus mutants lacking the B15R gene (ΔB15R) have been instrumental in elucidating its in vivo function. For instance, intranasal infection of mice with a ΔB15R virus resulted in accelerated illness and mortality, indicating that the B15R protein diminishes the systemic acute phase response to infection. nih.gov However, in a dermal infection model, the absence of B15R did not significantly alter the outcome, suggesting its role can be context-dependent on the route of infection. anu.edu.auresearchgate.net

Mechanism of Action: Research has focused on how B15R binding to IL-1β inhibits its biological activity. It acts as a competitive inhibitor, preventing IL-1β from interacting with its cellular receptor. nih.gov

Interaction with the Immune System: More recent studies have investigated the broader impact of B15R on the host immune response. Deletion of the B15R gene, alone or in combination with other immunomodulatory genes like A52R and K7R, has been shown to enhance the migration of dendritic cells and neutrophils and increase the production of certain chemokines and cytokines. asm.orgnih.govresearchgate.netnih.gov This, in turn, can lead to more robust adaptive immune responses, including increased T-cell responses and antibody production. asm.orgnih.govresearchgate.net

Comparative Virology: The presence of IL-1β binding activity in other orthopoxviruses suggests that this is a conserved mechanism of immune evasion among this group of viruses. nih.gov

Properties

CAS No.

135847-82-4

Molecular Formula

C8H16N2O

Synonyms

B15R protein, vaccinia virus

Origin of Product

United States

Molecular Architecture and Genomic Context of Vaccinia Virus B15r

Genomic Localization and Transcriptional Regulation of the B15R Gene

The expression and function of the B15R protein are intrinsically linked to its genetic blueprint within the vaccinia virus genome and the mechanisms that control its transcription.

Gene Organization and Transcriptional Promoters

The B15R gene is situated within the vaccinia virus genome, a large, linear, double-stranded DNA molecule that replicates in the cytoplasm of infected cells. nih.gov Poxvirus genomes, including that of vaccinia virus, are known for their high degree of recombination, which is a major driver of their evolution and genetic diversification. nih.gov The B15R gene, like many other poxvirus genes, is part of a complex genomic organization. For instance, in the lumpy skin disease virus, a related poxvirus, the B15R homolog is found within a complement of genes responsible for viral host range and virulence. asm.org

The transcription of poxvirus genes is a temporally regulated cascade, categorized into early, intermediate, and late stages, each driven by specific transcription factors and promoter elements. nih.govnih.gov The early genes are transcribed immediately after infection using viral enzymes packaged within the virion core. nih.govuniprot.org This allows for the rapid production of proteins necessary for viral DNA replication and the activation of intermediate genes.

Temporal Gene Expression during Viral Infection

The B15R gene is classified as an early gene, meaning its transcription begins shortly after the virus enters a host cell, before the onset of viral DNA replication. nih.gov This early expression is crucial for the virus to quickly counteract the host's initial inflammatory responses. The products of early genes, including B15R, also include factors necessary for the transcription of intermediate genes, which in turn produce factors for late gene transcription. nih.gov This cascade ensures an orderly production of viral proteins required for different stages of the viral life cycle. The regulation of this process is complex, with some promoters exhibiting activity at multiple stages. nih.gov

Predicted Protein Domain Organization and Structural Homology of B15R

The function of the B15R protein is largely determined by its structure, which can be predicted through computational analysis and comparison with related proteins.

Computational Analysis of Functional Domains

Computational analyses are instrumental in predicting the functional domains of proteins. youtube.com These domains are distinct structural and functional units within a protein. nih.govyoutube.com The B15R protein is predicted to contain domains that are homologous to the extracellular domains of interleukin-1 (IL-1) receptors. nih.govnih.gov This homology is the basis for its function as a soluble IL-1β receptor. nih.gov The protein is also classified as a Bcl-2-like protein, a family known for inhibiting NF-κB signaling pathways. actanaturae.ru The modular architecture of proteins, with distinct domains for different functions, is a common feature in biology. nih.govembopress.org

Homologs and Orthologs within Poxviridae

The B15R gene and its protein product have homologs and orthologs in other members of the Poxviridae family, indicating a conserved function. asm.orgnih.govuniprot.org For example, an IL-1β binding activity similar to that of the vaccinia B15R protein is present in other orthopoxviruses. nih.gov The presence of these homologs in various poxviruses, such as lumpy skin disease virus and myxoma virus, underscores their importance in viral pathogenesis and immune evasion. nih.govasm.org Comparative genomic studies reveal that while there is a high degree of colinearity in the central genomic regions of different poxviruses, the terminal regions, where genes like B15R are often located, show more variation, reflecting adaptations to different hosts and immune pressures. asm.org

Post-Translational Modifications and Processing of B15R Protein

Following translation, the B15R protein undergoes several modifications that are crucial for its proper function and localization. Post-translational modifications (PTMs) are enzyme-mediated chemical alterations to a protein after its synthesis and can include glycosylation, phosphorylation, and cleavage. nih.govyoutube.comyoutube.com

The B15R protein is an abundant, secretory glycoprotein (B1211001). nih.gov This indicates that it undergoes glycosylation, the addition of sugar moieties, which is important for its folding, stability, and function as a soluble receptor. youtube.com The protein is secreted from the infected cell, allowing it to bind to and neutralize extracellular IL-1β. nih.gov Interestingly, the production of B15R can be inhibited at a post-transcriptional level by the co-expression of a related murine protein, T1, suggesting a shared maturation pathway. nih.gov

Immunomodulatory Mechanisms of Vaccinia Virus B15r Protein

Modulation of Interleukin-1 Beta (IL-1β) Signaling by B15R

The B15R protein is a potent antagonist of Interleukin-1 beta (IL-1β), a critical pro-inflammatory cytokine that drives a wide range of immune and inflammatory responses. By neutralizing the activity of IL-1β, B15R effectively dampens the host's ability to mount a robust inflammatory reaction against the viral infection.

B15R as a Soluble IL-1β Antagonist: Mechanism of Action

The vaccinia virus gene B15R encodes for a secreted glycoprotein (B1211001) that functions as a soluble receptor for IL-1β. nih.gov This viral protein exhibits a remarkable specificity, as it binds exclusively to IL-1β and not to the structurally similar IL-1 alpha (IL-1α) or the naturally occurring IL-1 receptor antagonist (IL-1ra). nih.gov This high-affinity interaction allows B15R to act as a decoy receptor, sequestering free IL-1β and preventing it from engaging with its cognate cellular receptors. The B15R protein, along with other viral proteins like cytokine response modifier A (CrmA) and the viral pyrin domain only protein M13L, forms a multi-pronged strategy by vaccinia virus to inhibit the caspase-1/IL-1β axis. nih.gov

Impact on IL-1 Receptor Binding and Downstream Signaling Pathways

By competitively inhibiting the binding of IL-1β to its natural receptor on the surface of immune cells, the B15R protein effectively blocks the initiation of the IL-1β signaling cascade. nih.gov The binding of IL-1β to its receptor would normally trigger a conformational change, leading to the recruitment of adaptor proteins and the activation of downstream signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. The sequestration of IL-1β by B15R prevents these events from occurring, thereby abrogating the cellular responses typically induced by this potent cytokine. Deletion of the B15R gene from the vaccinia virus has been shown to result in an accelerated onset of illness symptoms and increased mortality in animal models, highlighting the crucial role of IL-1β blockade in diminishing the systemic acute phase response to infection. nih.gov

Inhibition of NF-κB Signaling Pathway by B15R

The NF-κB signaling pathway is a cornerstone of the innate immune response, responsible for the transcriptional activation of a vast array of pro-inflammatory genes. The B15R protein has been identified as a key inhibitor of this critical pathway, further contributing to the virus's immune evasion strategy.

Molecular Targets of B15R within the NF-κB Cascade

The inhibitory action of B15R on the NF-κB pathway is precise and targeted. Research has demonstrated that B15R binds to the IκB kinase (IKK) complex. asm.org This interaction is critical, as the IKK complex is responsible for the phosphorylation of the inhibitory protein IκBα. Phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome, which in turn releases the NF-κB transcription factor to translocate to the nucleus and initiate gene transcription. By binding to the IKK complex, B15R prevents the phosphorylation and degradation of IκBα, effectively trapping NF-κB in an inactive state in the cytoplasm. asm.org

Consequences for Pro-Inflammatory Gene Expression

The B15R-mediated inhibition of NF-κB activation has profound consequences for the expression of a multitude of pro-inflammatory genes. Studies utilizing vaccinia virus mutants with deletions in the B15R gene, along with other NF-κB inhibitors like A52R and K7R, have revealed a significant increase in the expression of various cytokines and chemokines. asm.orgnih.gov This demonstrates that in a normal infection, B15R plays a crucial role in suppressing the transcription of these key inflammatory mediators. The consequence of this inhibition is a dampened inflammatory environment at the site of infection, which is advantageous for viral replication and spread. For instance, vaccinia virus infection has been shown to inhibit the transcription of NF-κB-responsive genes such as CCL-5 and CCL-2. nih.govcam.ac.uk

Interference with Broader Pro-Inflammatory Cytokine Networks

The targeted inhibition of IL-1β and NF-κB signaling by B15R has a cascading effect, leading to a broader disruption of the pro-inflammatory cytokine network. By neutralizing a key upstream inflammatory signal (IL-1β) and a central transcriptional regulator (NF-κB), B15R effectively curtails the amplification of the inflammatory response.

Experiments involving the deletion of the B15R, A52R, and K7R genes from the NYVAC strain of vaccinia virus have provided compelling evidence for this broad immunomodulatory role. nih.govactanaturae.ru The ablation of these genes resulted in an enhanced innate immune response, characterized by increased migration of dendritic cells, natural killer cells, and neutrophils to the site of infection. nih.govactanaturae.ru This heightened cellular infiltration was accompanied by a significant upregulation in the production of various pro-inflammatory cytokines and chemokines. nih.govnih.gov

Cytokine/ChemokinePrimary FunctionEffect of B15R/A52R/K7R Deletion
IL-6Pro-inflammatory cytokine, induces acute phase responseSignificantly increased expression
CXCL1 (KC)Chemoattractant for neutrophilsSignificantly increased expression
CXCL2 (MIP-2)Chemoattractant for neutrophilsSignificantly increased expression
CCL2 (MCP-1)Chemoattractant for monocytes, memory T cells, and dendritic cellsSignificantly increased expression
CCL3 (MIP-1α)Chemoattractant for macrophages, monocytes, and neutrophilsIncreased expression
CCL4 (MIP-1β)Chemoattractant for natural killer cellsIncreased expression
CCL5 (RANTES)Chemoattractant for T cells, eosinophils, and basophilsIncreased expression
CXCL9 (Mig)Chemoattractant for activated T cellsIncreased expression
CXCL10 (IP-10)Chemoattractant for monocytes/macrophages, T cells, NK cells, and dendritic cellsIncreased expression

These findings underscore the critical role of B15R in suppressing a wide array of inflammatory signals, thereby creating an environment conducive to viral persistence and pathogenesis. The ability of the B15R protein to interfere with these broader pro-inflammatory cytokine networks is a testament to the intricate and highly effective immune evasion strategies employed by the vaccinia virus.

Influence on Cytokine and Chemokine Production and Secretion

The B15R protein significantly curtails the production and secretion of a wide array of pro-inflammatory cytokines and chemokines. This is primarily achieved through its targeted inhibition of the IκB kinase (IKK) complex. nih.gov By binding to the IKK complex, B15R prevents the phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-κB. nih.gov This action effectively traps NF-κB in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate the transcription of numerous genes encoding inflammatory mediators.

Studies utilizing vaccinia virus mutants, particularly those with deletions of the B15R gene alongside A52R and K7R (which also inhibit the NF-κB pathway at different points), have demonstrated a marked increase in the secretion of several key cytokines and chemokines. Revertant viruses, where the B15R gene is reinserted into these deletion mutants, have confirmed that B15R on its own is sufficient to reduce the release of these inflammatory molecules. nih.gov

Research has shown that in the absence of functional B15R, along with A52R and K7R, there is a significant upregulation in the production of the following cytokines and chemokines:

Interleukin-6 (IL-6): A pleiotropic cytokine involved in inflammation and the acute phase response.

CXCL1 (Gro-α) and CXCL2 (Gro-β): Chemokines that are potent attractants for neutrophils.

CCL2 (MCP-1): A chemokine that recruits monocytes, memory T cells, and dendritic cells.

CCL3 (MIP-1α): A chemokine that attracts various immune cells, including macrophages and NK cells.

CXCL10 (IP-10) and CXCL9 (Mig): Chemokines that attract activated T cells and NK cells. nih.gov

The table below summarizes the observed changes in cytokine and chemokine levels in response to infection with a vaccinia virus lacking the A52R, B15R, and K7R genes compared to the wild-type virus.

Cytokine/ChemokineEffect of A52R/B15R/K7R DeletionPrimary Function
IL-6 Increased ProductionPro-inflammatory cytokine, induces acute phase response.
CXCL1 Increased ProductionChemoattractant for neutrophils.
CXCL2 Increased ProductionChemoattractant for neutrophils.
CCL2 Increased ProductionChemoattractant for monocytes, T cells, and dendritic cells.
CCL3 Increased ProductionChemoattractant for macrophages, NK cells, and other immune cells.
CXCL10 Increased ProductionChemoattractant for activated T cells and NK cells.
CXCL9 Increased ProductionChemoattractant for activated T cells.

This data is based on studies of triple-deletion mutants of the NYVAC vaccinia virus strain. nih.gov

Attenuation of Host Inflammatory Responses

By suppressing the production of key inflammatory mediators, the B15R protein plays a crucial role in attenuating the host's inflammatory response to vaccinia virus infection. The reduced levels of chemokines directly impact the recruitment of innate immune cells to the site of infection.

Studies involving the deletion of B15R, along with A52R and K7R, have shown a significant increase in the migration of several critical immune cell populations:

Dendritic Cells (DCs): These are potent antigen-presenting cells that are essential for initiating the adaptive immune response.

Natural Killer (NK) Cells: These cells are part of the innate immune system and are crucial for recognizing and killing virus-infected cells.

Neutrophils: As first responders, these phagocytic cells are vital in the early stages of infection. nih.govnih.govnih.govnih.gov

The reintroduction of the B15R gene into these triple-deletion mutant viruses was sufficient to decrease the migration of these immune cells, underscoring the individual contribution of B15R to this immunomodulatory effect. nih.gov This targeted suppression of immune cell trafficking to the infection site provides the virus with a critical window of opportunity to replicate and establish itself before a robust immune response can be mounted.

Impact on Innate Immune Sensing Pathways

The innate immune system relies on a variety of pattern recognition receptors (PRRs) to detect the presence of invading pathogens. The B15R protein specifically targets key signaling cascades downstream of these receptors to dismantle the host's initial antiviral defenses.

Effects on Pattern Recognition Receptor Signaling Cascades

The primary target of the B15R protein is the signaling pathway initiated by Toll-like receptors (TLRs). mdpi.com TLRs are a class of PRRs that recognize conserved molecular patterns on pathogens. Upon recognition of viral components, TLRs trigger a signaling cascade that culminates in the activation of NF-κB.

The B15R protein intervenes at a critical juncture in this pathway by inhibiting the IκB kinase (IKK) complex. nih.gov The IKK complex is a central integrator of signals from various TLRs. By preventing the activation of the IKK complex, B15R effectively blocks the downstream signaling that leads to NF-κB activation. This inhibition is not limited to a single TLR but affects the signaling from multiple TLRs that converge on the IKK complex.

While the primary documented role of B15R is in the TLR pathway, the broader family of poxvirus immunomodulators is known to target other PRR signaling pathways as well. However, direct evidence specifically implicating B15R in the inhibition of other PRR pathways, such as the RIG-I-like receptor (RLR) or cGAS-STING pathways, is not as well-established in the currently available research. The profound effect of B15R on the central IKK complex suggests that its impact may be far-reaching, as numerous immune signaling pathways converge at this point.

Modulation of Antiviral State Establishment in Host Cells

The establishment of an antiviral state in host cells is a critical component of the innate immune response, and it is heavily dependent on the production of type I interferons (IFNs), such as IFN-β. The transcription of the IFN-β gene is tightly regulated and requires the activation of several transcription factors, including NF-κB.

By inhibiting the activation of NF-κB, the B15R protein directly interferes with a key requirement for IFN-β production. nih.gov A reduction in type I interferon levels has a cascading effect on the host's ability to control the viral infection. Type I interferons are responsible for inducing the expression of a large number of interferon-stimulated genes (ISGs), which encode proteins that have direct antiviral functions. These antiviral effectors can inhibit various stages of the viral life cycle, from entry and replication to assembly and egress.

Therefore, by dampening the initial production of type I interferons through the inhibition of NF-κB, the B15R protein plays a significant role in preventing the host cell from establishing a robust antiviral state. This allows the vaccinia virus to replicate more efficiently in the early stages of infection before the adaptive immune response is fully mobilized.

Molecular Interactions of B15r Protein with Host Cellular Components

Identification of Direct Host Protein Binding Partners of B15R

The primary and most well-characterized host protein binding partner of the B15R protein is the cytokine Interleukin-1 beta (IL-1β). This interaction is central to the immunomodulatory function of B15R.

Experimental Methodologies for Interaction Mapping (e.g., Co-immunoprecipitation, Yeast Two-Hybrid)

The identification and confirmation of protein-protein interactions are fundamental to understanding their biological significance. For viral proteins like B15R, a variety of techniques are employed to map their interactions with host factors.

Yeast Two-Hybrid (Y2H) System: This genetic method is a powerful tool for screening for novel protein-protein interactions in vivo. In the context of vaccinia virus, comprehensive yeast two-hybrid screenings have been conducted to identify interactions between viral and human proteins. While these large-scale screens have uncovered numerous viral-host interactions, specific data detailing a broad range of direct binding partners for B15R beyond IL-1β from these screens is not extensively documented in publicly available research. The Y2H system relies on the reconstitution of a functional transcription factor when a "bait" protein (e.g., B15R) interacts with a "prey" protein from a host cDNA library, leading to the expression of a reporter gene.

Co-immunoprecipitation (Co-IP): This antibody-based technique is a gold standard for validating protein-protein interactions within a cellular context. nih.gov Co-IP is often used to confirm findings from initial screening methods like Y2H. nih.gov The process involves using an antibody to capture a specific protein of interest (the "bait," e.g., B15R) from a cell lysate. Any proteins that are bound to the bait protein (the "prey") will also be pulled down. These co-precipitated proteins can then be identified by methods such as Western blotting or mass spectrometry. While the interaction between B15R and IL-1β is well-established, specific co-immunoprecipitation studies detailing the in vivo complex formation within infected cells would provide further definitive evidence.

Mass Spectrometry: Modern proteomics approaches, particularly those coupled with affinity purification (AP-MS), have become instrumental in identifying protein interaction networks. ijs.sinih.govresearchgate.net In such experiments, a tagged version of the bait protein (e.g., B15R) is expressed in host cells, and the protein, along with its binding partners, is purified and subsequently identified by mass spectrometry. This unbiased approach has the potential to reveal a comprehensive interactome for B15R.

Methodology Principle Application to B15R
Yeast Two-Hybrid (Y2H) Genetic screen to detect binary protein interactions in vivo.Used in large-scale screens for vaccinia-human protein interactions.
Co-immunoprecipitation (Co-IP) Antibody-based pulldown of a protein and its binding partners from a cell lysate.A standard method to validate protein-protein interactions.
Mass Spectrometry (AP-MS) Identification of proteins in a complex purified using a tagged bait protein.Can provide an unbiased and comprehensive view of the B15R interactome.

Characterization of Specificity and Affinity in B15R-Host Factor Interactions

The interaction between B15R and its primary host target, IL-1β, is characterized by a remarkable degree of specificity and high affinity.

Specificity: The B15R protein exhibits a novel binding specificity when compared to the host's own IL-1 receptors. It binds exclusively to IL-1β and does not interact with IL-1α or the naturally occurring interleukin-1 receptor antagonist (IL-1ra). nih.gov This selective binding is a key feature of its biological function, allowing the virus to specifically neutralize the potent pro-inflammatory activities of IL-1β.

Affinity: The binding of B15R to IL-1β is a high-affinity interaction. While specific kinetic parameters such as the dissociation constant (Kd) are not consistently reported across all studies, the ability of B15R to effectively compete with the host's cellular receptors for IL-1β binding underscores the strength of this interaction. High-affinity binding ensures that even at low concentrations, the secreted B15R protein can efficiently sequester IL-1β in the extracellular environment.

Subcellular Localization and Secretion Pathways of B15R

As a secreted viral protein, the B15R protein undergoes a journey through the host cell's secretory pathway before being released to exert its extracellular functions.

Intracellular Trafficking and Mechanisms of Protein Secretion

The B15R protein, being a glycoprotein (B1211001) destined for secretion, is synthesized on ribosomes associated with the endoplasmic reticulum (ER). From the ER, it is transported to the Golgi apparatus for further processing and sorting. nih.gov Studies on other vaccinia virus envelope proteins, such as B5R, which also traffics through the Golgi, provide insights into the potential pathway for B15R. biorxiv.org The Golgi complex is a central hub for the post-translational modification, sorting, and packaging of secreted proteins. It is likely that B15R transits through the Golgi cisternae before being packaged into transport vesicles for secretion from the cell. The precise molecular machinery and host factors that facilitate the trafficking of B15R through the secretory pathway are areas for further investigation.

Post-Translational Modifications: Like many secreted proteins, B15R is a glycoprotein, meaning it undergoes glycosylation, the addition of sugar chains. nih.gov This post-translational modification, which occurs in the ER and Golgi, is crucial for proper protein folding, stability, and function.

Extracellular Presence and Interaction with Target Host Cells

Once secreted from the infected cell, the B15R protein exists as a soluble extracellular protein. Its primary function in this extracellular milieu is to act as a decoy receptor for IL-1β. By binding to IL-1β with high affinity, B15R prevents this pro-inflammatory cytokine from interacting with its natural receptors on the surface of target host cells, such as T-cells. nih.gov This competitive inhibition effectively neutralizes the biological activities of IL-1β, which include the induction of fever and other systemic inflammatory responses.

Cellular Context and Receptor Specificity of B15R Interactions

The biological impact of the B15R-IL-1β interaction is highly dependent on the cellular context and the specific receptors involved in IL-1 signaling.

The primary targets of B15R's inhibitory action are host cells that express the Interleukin-1 receptor type I (IL-1RI). This receptor, in conjunction with the IL-1 receptor accessory protein (IL-1RAcP), forms a high-affinity signaling complex for IL-1β. nih.govnih.gov By competitively inhibiting the binding of IL-1β to IL-1RI on cells like T-lymphocytes, B15R effectively blocks the initiation of the downstream signaling cascade that leads to the expression of inflammatory genes. nih.gov

Binding to Host Cell Receptors or Soluble Ligands

The B15R protein employs a dual strategy to interfere with host immune signaling, acting both as a soluble decoy receptor for a potent cytokine and as an intracellular inhibitor of a critical signaling complex.

Interaction with Soluble Host Cytokines

One of the well-characterized functions of the B15R protein is its role as a secreted, soluble receptor for Interleukin-1 beta (IL-1β) nih.govnih.gov. In this capacity, the B15R protein is released from infected cells and acts as a "viroceptor," a viral-encoded mimic of a host receptor. It specifically binds to the pro-inflammatory cytokine IL-1β with high affinity nih.govnih.gov. This interaction is highly specific; the B15R protein binds to IL-1β but not to the closely related IL-1α or the naturally occurring IL-1 receptor antagonist nih.gov. By binding to IL-1β in the extracellular space, the B15R protein effectively sequesters it, preventing the cytokine from binding to its natural receptors on host immune cells. This competitive inhibition blocks the downstream signaling cascade that would normally be initiated by IL-1β, thereby dampening the host's acute-phase inflammatory response to the viral infection nih.gov. Studies using recombinant vaccinia viruses with the B15R gene deleted showed that the absence of this protein leads to an accelerated and more severe illness in animal models, underscoring its role in modulating disease severity by neutralizing IL-1β nih.gov.

Interaction with Intracellular Signaling Complexes

In addition to its extracellular role, a vaccinia virus protein designated B15 (also known as B14 in the Western Reserve strain) functions intracellularly to inhibit the NF-κB signaling pathway nih.govnih.gov. This pathway is a cornerstone of the innate immune response, responsible for transcribing numerous pro-inflammatory and antiviral genes. The B15/B14 protein directly targets the IκB kinase (IKK) complex, a central component of the NF-κB cascade nih.govnih.gov. Specifically, it binds to the IKKβ subunit nih.govresearchgate.net. This binding event physically obstructs the IKK complex, preventing the trans-autophosphorylation required for its activation nih.gov. By inhibiting the kinase activity of the IKK complex, the B15/B14 protein prevents the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB nih.gov. As a result, the NF-κB transcription factor remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the expression of immune response genes nih.gov.

Target Host ComponentLocation of InteractionB15R FunctionConsequence for Host
Interleukin-1 beta (IL-1β)ExtracellularSoluble decoy receptor (Viroceptor)Sequestration of IL-1β, preventing its binding to cellular receptors and inhibiting the inflammatory cascade nih.govnih.gov.
IκB kinase (IKK) complex (specifically IKKβ)Intracellular (Cytoplasm)Direct binding and inhibitionBlocks phosphorylation of IκBα, preventing NF-κB activation and transcription of pro-inflammatory genes nih.govnih.gov.

Differential Effects across Diverse Host Cell Types and Tissues

The molecular interactions of the B15R protein translate into distinct functional consequences across various host immune cells, effectively crippling a coordinated antiviral response.

The extracellular sequestration of IL-1β by the secreted B15R protein has a notable effect on lymphocytes. Supernatants collected from cells infected with a vaccinia virus expressing B15R were able to inhibit the proliferation of murine lymphocytes that was induced by IL-1. In contrast, supernatants from cells infected with a virus lacking the B15R gene (vB15RKO) did not show this inhibitory effect nih.gov. This demonstrates a specific, cell-type-dependent immunomodulatory function aimed at suppressing lymphocyte activation and expansion during an infection.

The intracellular inhibition of the NF-κB pathway by the B15/B14 protein has profound and differential effects on various innate immune cells. Studies involving the deletion of the B15R gene (along with other NF-κB inhibitors like A52R and K7R) from the NYVAC vaccinia virus strain revealed a significant increase in the migration of key immune cells nih.gov. Specifically, the absence of B15R function contributed to:

Increased Dendritic Cell (DC) Migration : Dendritic cells are crucial for initiating adaptive immunity. By suppressing NF-κB, B15R helps the virus evade DCs, but its absence allows for more robust recruitment of these cells to the site of infection nih.gov.

Enhanced Natural Killer (NK) Cell Migration : NK cells are vital for the early clearance of virally infected cells. The inhibitory action of B15R limits NK cell migration, whereas viruses lacking the gene permit greater NK cell infiltration nih.gov.

Increased Neutrophil Migration : Neutrophils are first responders in the innate immune system. The deletion of B15R and related genes enhances the expression of chemokines that directly induce neutrophil migration nih.gov.

This broad suppression of immune cell migration is a direct consequence of inhibiting the NF-κB-dependent expression of cytokines and chemokines necessary for recruiting these cell populations nih.gov. By targeting a central signaling hub, the B15R protein exerts a widespread dampening effect on the host's cellular immune defense across multiple cell lineages.

Host Cell TypeEffect of B15R Protein ActivityUnderlying Mechanism
LymphocytesInhibition of IL-1-induced proliferation nih.gov.Sequestration of extracellular IL-1β nih.gov.
Dendritic CellsSuppression of migration to infection site nih.gov.Inhibition of NF-κB-dependent chemokine/cytokine expression nih.gov.
Natural Killer (NK) CellsSuppression of migration to infection site nih.gov.Inhibition of NF-κB-dependent chemokine/cytokine expression nih.gov.
NeutrophilsSuppression of migration to infection site nih.gov.Inhibition of NF-κB-dependent chemokine/cytokine expression nih.gov.

Role of B15r Protein in Vaccinia Virus Pathogenesis and Virulence

Contribution of B15R to Viral Spread and Dissemination

The B15R protein influences the course of vaccinia virus infection, and its absence can alter the virus's virulence and the host's reaction, with effects that vary depending on the site of infection.

Studies utilizing genetically engineered vaccinia viruses with a deleted B15R gene (B15R KO) have been instrumental in elucidating the protein's function in vivo. The impact of B15R deletion on vaccinia virus pathogenesis is notably dependent on the route of administration in animal models. canada.ca For instance, intracranial injection of a B15R deletion mutant into mice resulted in significant attenuation of the virus compared to the wild-type strain. canada.ca However, when the B15R KO virus was administered intranasally, it exhibited lethality comparable to the wild-type virus. canada.ca These findings underscore that the contribution of B15R to virulence can be influenced by regional differences in host immune responses.

Further research involving the NYVAC (New York vaccinia virus) strain, which lacks several immunomodulatory genes including B15R, has provided additional insights. The ablation of the B15R gene, along with others like A52R and K7R, was shown to enhance innate and adaptive immune responses in mice, confirming the protein's role in immune suppression. nih.gov

Table 1: Impact of B15R Deletion in In Vivo Models

Infection Model Virus Strain Observed Effect of B15R Deletion Reference
Intracranial (Mouse) Vaccinia Virus (VV) Significant attenuation of virulence canada.ca
Intranasal (Mouse) Vaccinia Virus (VV) Lethality comparable to wild-type; accelerated appearance of illness symptoms and mortality nih.govcanada.ca
Intradermal (Mouse) Vaccinia Virus (VV) Altered lesion development nih.gov

The deletion of the B15R gene has complex effects on the progression of disease. In intranasally infected mice, the absence of B15R led to an accelerated onset of illness symptoms and increased mortality. nih.gov This suggests that by neutralizing IL-1β, the B15R protein diminishes the systemic acute phase response, and its absence leads to a more severe, albeit faster, disease course. nih.gov In intradermal infection models, viruses lacking immunomodulatory proteins like K7 (another Bcl-2-like protein) have been shown to induce smaller lesions, suggesting that these proteins are virulence factors that influence the local inflammatory response. nih.gov While specific data on lesion size for B15R deletion alone in this model is less detailed, its role in modulating inflammation is well-established.

B15R-Mediated Evasion of Host Antiviral Responses

A primary function of the B15R protein is to subvert the host's innate immune system. Vaccinia virus encodes numerous proteins to manipulate the host's response to infection, and B15R is a key component of this arsenal. nih.gov It achieves this through at least two distinct mechanisms: neutralizing a key inflammatory cytokine and inhibiting a central signaling pathway.

The B15R protein functions as a soluble decoy receptor for Interleukin-1β (IL-1β). nih.govnih.gov Unlike its cellular counterparts, the viral receptor exhibits a novel specificity, binding only to IL-1β and not to IL-1α or the IL-1 receptor antagonist. nih.gov By binding to IL-1β with high affinity, it prevents this potent pro-inflammatory cytokine from binding to its natural receptors on host cells, thereby blocking its biological activity. canada.ca

Furthermore, B15R is one of several vaccinia virus proteins that inhibit the NF-κB signaling pathway. This pathway is crucial for inducing the expression of pro-inflammatory cytokines, chemokines, and other molecules involved in the antiviral response.

By neutralizing IL-1β and inhibiting NF-κB, the B15R protein actively suppresses the host's inflammatory response. The deletion of B15R, along with other NF-κB inhibitors A52R and K7R, from the NYVAC strain resulted in a marked increase in the migration of dendritic cells, natural killer (NK) cells, and neutrophils to the site of infection in mice. nih.gov Replication-competent vaccinia virus has been shown to actively block the migration of skin dendritic cells from the infection site to the draining lymph nodes, a process that is crucial for initiating an adaptive immune response. cam.ac.uk The immunomodulatory proteins of the virus, including B15R, are critical for this suppression. This inhibition of immune cell recruitment prevents the efficient clearance of the virus.

The suppression of the innate immune response by B15R creates a more favorable environment for viral replication. The early inflammatory response, driven by cytokines like IL-1β and the NF-κB pathway, is a critical first line of defense that can limit viral replication and spread. By effectively disarming this initial response, the B15R protein allows the virus to replicate more efficiently in the early stages of infection within an immunocompetent host. The absence of B15R and other immunomodulators leads to enhanced innate immune responses that correlate with increased adaptive T-cell and antibody responses, indicating that these viral proteins are key to overcoming host control. nih.gov

Table 2: Mechanisms of B15R-Mediated Immune Evasion

Mechanism Target Molecule/Pathway Effect Consequence
Cytokine Sequestration Interleukin-1β (IL-1β) Binds to IL-1β as a soluble decoy receptor, preventing it from activating cellular receptors. Neutralization of a key pro-inflammatory and pyrogenic (fever-inducing) cytokine. nih.govcanada.ca

Influence of B15R on Host Pathological Outcomes

The immunomodulatory functions of the B15R protein directly influence the pathological outcomes for the infected host. A key finding was the identification of IL-1β as the major endogenous pyrogen (fever-producing substance) during a poxvirus infection. By sequestering IL-1β, the B15R protein can temper the febrile response of the host. canada.ca

Modulation of Disease Severity and Clinical Manifestations in Animal Models

The B15R protein of the vaccinia virus plays a significant role in modulating the severity of disease and the clinical symptoms observed in infected animals. Its function as a soluble interleukin-1β (IL-1β) receptor allows the virus to counteract the host's inflammatory response, thereby influencing the course of infection. The impact of the B15R protein on disease manifestation is notably dependent on the route of viral administration in murine models.

In studies involving the intranasal inoculation of mice, the absence of the B15R gene in the vaccinia virus has been shown to lead to an accelerated onset of illness and a higher mortality rate. This suggests that by neutralizing IL-1β, the B15R protein helps to dampen the systemic acute-phase response to the infection, and its absence results in a more severe disease course. Mice infected intranasally with a B15R-deficient vaccinia virus exhibit more pronounced clinical symptoms and succumb to the infection more rapidly than those infected with the wild-type virus.

Conversely, when the virus is administered via intracranial injection, the deletion of the B15R gene results in a significant attenuation of the virus. This indicates that in the context of a central nervous system infection, the B15R protein contributes significantly to the virus's virulence. The differing outcomes based on the route of infection highlight the complex and context-dependent role of the B15R protein in vaccinia virus pathogenesis.

Interactive Data Table: Effect of B15R Deletion on Vaccinia Virus Pathogenesis in Murine Models

Inoculation Route Virus Strain Key Findings
Intranasal Vaccinia Virus (WR Strain) with B15R deletion Accelerated appearance of symptoms and increased mortality compared to wild-type virus.
Intracranial Vaccinia Virus (WR Strain) with B15R deletion Significant attenuation of the virus compared to the wild-type strain.

Evaluation of B15R as a Virulence Factor in Poxvirus Infections

The B15R protein is a recognized virulence factor in poxvirus infections, primarily due to its ability to modulate the host's immune response. By encoding a soluble IL-1β receptor, the vaccinia virus can effectively neutralize a key pro-inflammatory cytokine, thereby dampening the host's anti-viral defenses and promoting its own replication and spread.

In contrast, the attenuation of the B15R-deficient virus following intracranial inoculation demonstrates that in the central nervous system, the protein's immunomodulatory function is crucial for the virus to establish a virulent infection. This route-dependent difference in the contribution of B15R to virulence highlights the sophisticated strategies employed by poxviruses to manipulate the host immune system to their advantage in different tissue environments. The presence of IL-1β binding activity in other orthopoxviruses further suggests that this is a conserved mechanism of virulence among this family of viruses. nih.gov

Interactive Data Table: B15R as a Poxvirus Virulence Factor

Virus Protein/Gene Function Role in Virulence
Vaccinia Virus B15R Soluble Interleukin-1β (IL-1β) Receptor Modulates host inflammatory response, with virulence effects dependent on the route of infection.
Other Orthopoxviruses B15R orthologs Presumed IL-1β binding activity Likely contributes to virulence by a conserved mechanism of immune modulation. nih.gov

Table of Compounds Mentioned | Compound Name | | | :--- | | B15R protein, vaccinia virus | | Interleukin-1β (IL-1β) |

Methodological Approaches in B15r Protein Academic Research

Molecular Biology Techniques for B15R Gene Manipulation and Expression

Genetic manipulation of the B15R gene within the vaccinia virus genome and its expression in various systems are fundamental to its characterization.

The generation of recombinant vaccinia viruses with modified B15R genes is a key strategy to study its function. This typically involves homologous recombination to create deletion mutants or to insert genes for overexpression.

B15R Deletion Mutants:

Researchers have constructed B15R deletion mutants in various vaccinia virus strains, including the highly attenuated New York vaccinia virus (NYVAC) and Modified Vaccinia virus Ankara (MVA) strains, to investigate the protein's role in the immune response. pnas.orgd-nb.infonih.govplos.org The process generally involves:

Plasmid Construction: A transfer vector is created containing flanking regions homologous to the B15R gene locus in the vaccinia virus genome. These flanking regions surround a selectable marker or a reporter gene.

Infection and Transfection: Host cells, such as BSC-40 cells or primary chicken embryo fibroblasts (CEFs), are infected with the wild-type vaccinia virus. pnas.org Subsequently, the cells are transfected with the constructed plasmid transfer vector.

Homologous Recombination: Inside the infected cells, homologous recombination occurs between the flanking regions on the plasmid and the corresponding sequences in the viral genome, leading to the replacement of the B15R gene with the marker gene.

Selection and Plaque Purification: Progeny viruses are screened to select for the recombinant viruses that have incorporated the marker gene. This is often achieved through multiple rounds of plaque purification. pnas.org

Studies have created single, double, and triple deletion mutants of B15R along with other immunomodulatory genes like A52R and K7R in the NYVAC-C vector, which expresses HIV-1 clade C antigens. pnas.orgnih.gov These mutants have been instrumental in demonstrating that the simultaneous deletion of these genes leads to enhanced NF-κB pathway activation and improved T-cell responses. pnas.org Similarly, B15R deletion mutants in the MVA vector have been used to assess the impact on the immunogenicity of the vaccine vector. plos.org

Overexpression Vectors:

To study the effects of increased B15R expression, recombinant vaccinia viruses can be engineered to overexpress the protein. In one study, a recombinant vaccinia virus was designed to overexpress the related T1 protein, which led to the post-transcriptional inhibition of the endogenous B15R protein. nih.gov This approach helps to understand the regulatory pathways and interactions involving B15R.

While much of the research on B15R is conducted within the context of vaccinia virus infection, heterologous expression systems offer a means to produce large quantities of the purified protein for biochemical and structural studies. Common systems include:

Escherichia coli : This is a widely used system for its rapid growth and high protein yields. However, as B15R is a glycoprotein (B1211001), expression in E. coli would result in a non-glycosylated form, which may affect its folding and function.

Yeast (e.g., Pichia pastoris) : Yeast systems are capable of performing post-translational modifications, including glycosylation, making them a suitable choice for producing eukaryotic and viral glycoproteins.

Insect Cells (e.g., Sf9, Hi5 cells with baculovirus vectors) : This system is also well-suited for producing complex glycoproteins and is often used when mammalian-like post-translational modifications are required.

Mammalian Cells (e.g., HEK293, CHO cells) : For producing B15R with the most authentic post-translational modifications, mammalian cell expression systems are the preferred choice, although they are typically more complex and expensive to use.

While the literature reviewed did not provide specific examples of B15R being expressed in these heterologous systems for purification and characterization, these are standard methodologies available to researchers in the field.

Biochemical and Biophysical Characterization of B15R

A variety of biochemical and biophysical techniques are employed to purify, characterize, and determine the structure of the B15R protein and its interactions.

The purification of functional B15R protein is a prerequisite for detailed biochemical and structural analysis.

Protein Purification:

If expressed recombinantly with an affinity tag (e.g., His-tag), B15R can be purified using affinity chromatography. Further purification steps, such as ion-exchange and size-exclusion chromatography, can be used to achieve high purity. When studying the native protein from vaccinia virus-infected cell supernatants, a combination of chromatographic techniques would be employed.

Protein Refolding:

If B15R is expressed as insoluble inclusion bodies in a system like E. coli, it would require denaturation and subsequent refolding to obtain its biologically active conformation. This process typically involves:

Solubilization of inclusion bodies using strong denaturants like urea (B33335) or guanidine (B92328) hydrochloride.

Refolding by gradually removing the denaturant through methods such as dialysis, dilution, or on-column refolding.

The inclusion of additives in the refolding buffer, such as redox shuffling agents (e.g., glutathione) and aggregation suppressors, can aid in proper folding.

In Vitro Characterization:

Once purified, the in vitro characterization of B15R would involve techniques to confirm its identity and functional integrity. This includes SDS-PAGE and Western blotting to verify its molecular weight and immunoreactivity, and functional assays to confirm its IL-1β binding activity.

Quantitative binding assays are essential for determining the affinity and kinetics of the B15R protein's interaction with its ligand, IL-1β.

Enzyme-Linked Immunosorbent Assay (ELISA): An early study demonstrated that supernatants from vaccinia virus-infected cells contained a protein capable of binding murine IL-1β. d-nb.info This binding activity was absent in supernatants from cells infected with a B15R deletion mutant (vB15RKO). d-nb.info While this study qualitatively confirmed the binding, ELISA can be adapted for quantitative measurements of binding affinity.

Surface Plasmon Resonance (SPR): SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. In a typical SPR experiment to study B15R, the purified protein would be immobilized on a sensor chip, and different concentrations of IL-1β would be flowed over the surface. The resulting sensorgrams would provide data on the association and dissociation rate constants, from which the equilibrium dissociation constant (KD) can be calculated.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon biomolecular binding. By titrating IL-1β into a solution containing purified B15R, ITC can determine the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy and entropy).

While the specific application of SPR and ITC to B15R was not detailed in the reviewed literature, these are standard and powerful methods for such characterization.

TechniqueLigandAnalyteAssociation Rate (ka) (M⁻¹s⁻¹)Dissociation Rate (kd) (s⁻¹)Dissociation Constant (KD)Stoichiometry (n)Enthalpy (ΔH) (kcal/mol)Entropy (ΔS) (cal/mol·K)
Surface Plasmon Resonance (SPR)B15RIL-1βData Not AvailableData Not AvailableData Not Available---
Isothermal Titration Calorimetry (ITC)B15RIL-1β--Data Not AvailableData Not AvailableData Not AvailableData Not Available
ELISAB15RIL-1β--Data Not Available---

Determining the three-dimensional structure of the B15R protein is crucial for a detailed understanding of its mechanism of action and for rational vaccine design.

X-ray Crystallography: This technique requires the production of high-quality crystals of the purified B15R protein, alone or in complex with IL-1β. The diffraction pattern of X-rays passed through the crystal is used to calculate an electron density map and build an atomic model of the protein.

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM is particularly useful for larger proteins and protein complexes. It involves flash-freezing purified protein samples and imaging them with an electron microscope. The resulting two-dimensional images are then computationally reconstructed into a three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is used to determine the structure of proteins in solution. It is particularly well-suited for studying protein dynamics and can provide information about the structure of flexible regions.

Currently, there is no publicly available experimentally determined three-dimensional structure of the B15R protein in the Protein Data Bank (PDB). Structural studies on other vaccinia virus proteins have been successful, but B15R remains a target for future structural elucidation.

Cellular Assays for B15R Functional Analysis

The functional analysis of the B15R protein from the vaccinia virus relies on a variety of sophisticated cellular assays. These in vitro techniques are instrumental in dissecting the molecular mechanisms by which B15R modulates host immune responses, particularly its role in antagonizing interleukin-1β (IL-1β) signaling.

Quantification of Cytokines and Chemokines (e.g., ELISA, Luminex Multiplex Assays)

A primary function of the B15R protein is to bind and sequester IL-1β, thereby preventing its interaction with its cellular receptor and inhibiting downstream inflammatory responses. Consequently, a key methodological approach to characterizing B15R function involves the precise measurement of cytokine and chemokine levels in cell culture supernatants following viral infection or protein treatment.

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used technique to quantify the concentration of specific cytokines, such as IL-1β, Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6), in biological samples. In the context of B15R research, ELISAs are employed to compare the cytokine profiles of cells infected with wild-type vaccinia virus, a B15R deletion mutant (ΔB15R), or mock-infected cells. A significant increase in the secretion of pro-inflammatory cytokines in cells infected with the ΔB15R virus compared to the wild-type virus provides strong evidence for the inhibitory function of B15R.

Luminex multiplex assays represent a more high-throughput evolution of this approach, allowing for the simultaneous quantification of a large panel of cytokines and chemokines from a single, small-volume sample. This technology utilizes color-coded microspheres, each coated with a specific capture antibody for a different analyte. This enables a comprehensive analysis of the global cytokine and chemokine response, offering a broader perspective on the immunomodulatory effects of B15R. For instance, a multiplex assay could reveal that B15R's activity extends beyond IL-1β to indirectly affect the levels of other signaling molecules.

Assay TypeAnalyte(s) MeasuredPrincipleApplication in B15R Research
ELISASpecific cytokines (e.g., IL-1β, TNF-α)Enzyme-linked antibody binding to a solid-phase antigenTo quantify the reduction in pro-inflammatory cytokine secretion in the presence of functional B15R.
Luminex Multiplex AssayMultiple cytokines and chemokines simultaneouslyAntibody-coated microspheres and flow cytometryTo obtain a comprehensive profile of the immune response modulated by B15R.

Reporter Gene Assays for Signaling Pathway Activity (e.g., NF-κB, IL-1R Signaling)

To directly assess the impact of B15R on intracellular signaling pathways, researchers utilize reporter gene assays. These assays are designed to measure the activation of specific transcription factors, such as Nuclear Factor-kappa B (NF-κB), which is a central mediator of the inflammatory response initiated by IL-1β binding to its receptor (IL-1R) nih.govuliege.be.

In a typical NF-κB reporter assay, cells are transiently or stably transfected with a plasmid containing a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter with multiple NF-κB binding sites bpsbioscience.comnih.gov. When the NF-κB pathway is activated, NF-κB translocates to the nucleus and binds to these sites, driving the expression of the reporter gene. The resulting signal (light or fluorescence) can be quantified and is directly proportional to the level of NF-κB activation.

In the context of B15R research, these reporter cells can be stimulated with IL-1β in the presence or absence of purified B15R protein or infected with wild-type versus ΔB15R vaccinia virus strains. A significant reduction in reporter gene expression in the presence of B15R demonstrates its ability to inhibit the IL-1R signaling cascade leading to NF-κB activation nih.gov.

Reporter AssayPathway AssessedPrincipleApplication in B15R Research
NF-κB Luciferase Reporter AssayNF-κB signalingNF-κB-dependent expression of the luciferase geneTo demonstrate the inhibition of IL-1β-induced NF-κB activation by B15R.
IL-1R Signaling Reporter AssayIL-1 Receptor pathway activationLigand-induced activation of a reporter gene downstream of IL-1RTo specifically confirm B15R's interference with the IL-1 receptor signaling complex.

Immunofluorescence and Flow Cytometry for Cellular Responses and Phenotypes

Immunofluorescence and flow cytometry are powerful techniques used to visualize and quantify cellular responses and changes in cell populations following viral infection.

Immunofluorescence microscopy allows for the subcellular localization of proteins of interest within fixed cells. For example, in the study of NF-κB signaling, immunofluorescence can be used to visualize the translocation of NF-κB from the cytoplasm to the nucleus upon stimulation. By comparing cells treated with IL-1β in the presence or absence of B15R, researchers can directly observe the inhibitory effect of B15R on this critical step in the signaling pathway.

Flow cytometry provides a high-throughput method for analyzing the physical and chemical characteristics of single cells in a heterogeneous population nih.govnih.gov. In B15R research, flow cytometry can be used to:

Identify and quantify infected cells: By using fluorescently tagged antibodies against viral proteins or by employing recombinant viruses that express fluorescent proteins, the percentage of infected cells in a culture can be determined.

Analyze cell surface marker expression: The expression of various cell surface markers, such as activation markers on immune cells, can be quantified to assess the cellular response to infection with different viral strains (e.g., wild-type vs. ΔB15R).

Measure intracellular cytokine production: Through intracellular cytokine staining (ICS), the production of specific cytokines within individual cells can be measured, providing a more detailed picture of the immune response at the single-cell level.

TechniqueInformation ObtainedPrincipleApplication in B15R Research
ImmunofluorescenceSubcellular localization of proteins (e.g., NF-κB)Fluorescently labeled antibodies binding to specific proteinsTo visualize the inhibition of NF-κB nuclear translocation by B15R.
Flow CytometryQuantification of cell populations, protein expression, and intracellular cytokinesLaser-based detection of fluorescently labeled cellsTo analyze the impact of B15R on immune cell activation and cytokine production at the single-cell level.

In Vivo Models for Pathogenesis Studies of Vaccinia Virus B15R

Utilization of Animal Models of Vaccinia Virus Infection (e.g., Murine, Rabbit, Non-human Primate)

A range of animal models has been employed to study vaccinia virus infection, each with its own advantages and limitations.

Murine Models: Mice are the most commonly used animal model in vaccinia virus research due to their genetic tractability, relatively low cost, and the availability of a vast array of immunological reagents. frontiersin.org Different routes of inoculation, such as intradermal, intranasal, and intraperitoneal, can be used to model different aspects of smallpox infection and vaccination. nih.govsemanticscholar.org Studies using B15R deletion mutants in mice have demonstrated that the absence of B15R can lead to altered virulence and host immune responses. microbiologyresearch.org

Rabbit Models: Rabbits, particularly the New Zealand White rabbit, have historically been used to study the dermal lesions caused by vaccinia virus infection. The skin of rabbits provides a model that more closely resembles human skin in some aspects, making it suitable for studying the local effects of viral replication and the host's inflammatory response at the site of inoculation.

Non-human Primate Models: Non-human primates, such as cynomolgus macaques, are considered the gold standard for studying orthopoxvirus pathogenesis as their physiological and immunological responses to infection are most similar to humans. nih.gov While expensive and ethically complex, these models are invaluable for preclinical evaluation of vaccines and antiviral therapies, and for understanding the systemic effects of viral immunomodulatory proteins like B15R.

Animal ModelKey FeaturesApplication in B15R Research
Murine (Mouse)Genetically well-defined, extensive immunological tools.To assess the role of B15R in viral virulence, dissemination, and the induction of adaptive immunity.
RabbitDermal response similar to humans.To study the local inflammatory response to infection with B15R-deficient viruses.
Non-human PrimateClosest physiological and immunological correlate to humans.To evaluate the impact of B15R on disease progression and immune response in a highly relevant model.

Assessment of Viral Replication Kinetics, Host Immune Response, and Pathogenesis

In these animal models, a variety of parameters are measured to assess the impact of the B15R protein on vaccinia virus infection.

Viral Replication Kinetics: To determine the effect of B15R on viral replication, tissue samples (e.g., lung, spleen, skin at the site of inoculation) are collected at various time points post-infection. The viral load in these tissues is then quantified using plaque assays on permissive cell lines or by quantitative polymerase chain reaction (qPCR) to measure the number of viral genomes. A significant difference in viral titers between animals infected with wild-type and ΔB15R viruses would indicate a role for B15R in controlling or facilitating viral replication in specific organs.

Host Immune Response: The host's immune response to infection is a critical component of pathogenesis. In animal models, this is assessed by:

Histopathological analysis: Tissues are examined for signs of inflammation, cellular infiltration, and tissue damage.

Cytokine and chemokine profiling: Blood and tissue samples are analyzed for the levels of various immune signaling molecules using techniques like ELISA and multiplex assays.

Flow cytometric analysis of immune cell populations: The activation and expansion of different immune cell subsets (e.g., T cells, B cells, macrophages) in the blood, spleen, and lymph nodes are quantified.

Measurement of adaptive immune responses: The generation of virus-specific antibodies and T-cell responses is evaluated to determine if B15R influences the development of long-term immunity.

Comparative Analysis and Evolutionary Insights of Vaccinia Virus B15r Orthologs

Phylogenetic Relationship and Sequence Conservation of B15R across Poxviridae Genera

The B15R protein and its orthologs are part of a larger family of poxvirus Bcl-2-like proteins, which are known for their roles in evading the host's innate immune response. biorxiv.orgbiorxiv.org Phylogenetic analyses of the Poxviridae family, based on conserved gene content and protein sequences, reveal that the central regions of chordopoxvirus genomes are highly conserved, while the terminal regions, where genes like B15R are often located, show more variability. nih.govnih.gov This variability is indicative of the evolutionary pressures these viruses face in adapting to different hosts.

B15R orthologs are found in several genera within the Chordopoxvirinae subfamily, including Orthopoxvirus, Capripoxvirus, Leporipoxvirus, Suipoxvirus, and Yatapoxvirus. nih.gov Within the Orthopoxvirus genus, which includes vaccinia virus, variola virus (the causative agent of smallpox), cowpox virus, and monkeypox virus, the B15R gene is generally present, although its integrity varies. biorxiv.orgnih.govnih.gov Phylogenetic trees constructed from conserved poxvirus genes show a clear clustering of these genera, suggesting a common ancestor for this group of immunomodulatory proteins. researchgate.netnih.gov

Sequence conservation among B15R orthologs is highest within the same genus and decreases with greater phylogenetic distance. For instance, the B15R protein of vaccinia virus shares a high degree of sequence identity with its orthologs in other orthopoxviruses. However, when compared to orthologs in more distantly related genera like Leporipoxvirus (e.g., myxoma virus), the sequence identity is lower. nih.gov Despite the sequence divergence, a common structural fold, reminiscent of the cellular Bcl-2 proteins, is conserved, suggesting a shared fundamental mechanism of action. biorxiv.orgnih.gov

Interactive Data Table: Sequence Identity of B15R Orthologs

Virus (Genus)Vaccinia Virus (Orthopoxvirus)Cowpox Virus (Orthopoxvirus)Variola Virus (Orthopoxvirus)Myxoma Virus (Leporipoxvirus)
Vaccinia Virus (Orthopoxvirus) 100%HighHighLow
Cowpox Virus (Orthopoxvirus) High100%HighLow
Variola Virus (Orthopoxvirus) HighHigh100%Low
Myxoma Virus (Leporipoxvirus) LowLowLow100%

Note: "High" indicates a high degree of sequence identity, while "Low" indicates a lower degree of sequence identity, reflecting the phylogenetic distance.

Functional Conservation and Divergence among B15R Orthologs

The primary function of the vaccinia virus B15R protein is to inhibit the NF-κB signaling pathway, a critical component of the innate immune response. biorxiv.orgnih.gov This function is largely conserved among its orthologs in other poxviruses. By inhibiting NF-κB activation, these proteins prevent the production of pro-inflammatory cytokines and chemokines, thereby dampening the host's antiviral response. biorxiv.orgnih.gov

However, significant functional divergence is also observed, which often correlates with the host specificity and pathogenicity of the virus. A striking example of this is the B15R ortholog in variola virus. In contrast to the functional B15R in vaccinia virus, the variola virus ortholog is fragmented and non-functional. nih.gov This gene inactivation is thought to be a result of the virus's adaptation to its exclusive human host. The loss of a functional B15R in variola virus suggests that it may have evolved alternative mechanisms to counteract the human immune system, or that the specific pressures of human infection rendered this particular immunomodulator obsolete or even detrimental. nih.gov

In cowpox virus, which has a broad host range, the B15R ortholog is intact and functional. nih.govnih.gov The retention of a functional B15R in cowpox virus is consistent with its need to effectively suppress the immune responses of a wide variety of animal hosts. daneshyari.comnih.gov Comparative studies between the mature virion proteomes of vaccinia and cowpox viruses highlight differences in the abundance of proteins involved in host-virus interactions, further suggesting species-specific adaptations. nih.govnih.gov

Evolutionary Pressures Driving B15R Diversification and Adaptation

The evolution of B15R and its orthologs is driven by the continuous arms race between poxviruses and their hosts. The primary evolutionary pressures include the host's innate and adaptive immune responses. nih.gov Poxviruses have evolved a variety of strategies to counteract these defenses, including the acquisition and modification of host genes. nih.gov The Bcl-2-like fold of the B15R protein family suggests that these genes may have been captured from a host ancestor and subsequently adapted for viral purposes. biorxiv.orgnih.gov

Gene duplication and gene loss are also significant drivers of B15R diversification. nih.gov The presence of multiple Bcl-2-like proteins in some poxviruses suggests that gene duplication has allowed for the evolution of specialized functions, with different family members targeting distinct aspects of the host immune response. biorxiv.orgnih.gov Conversely, gene loss, as seen in the case of the variola virus B15R ortholog, can be an adaptive trait if the gene is no longer beneficial or becomes a liability in a specific host. nih.gov

Recombination between different poxvirus strains and species can also contribute to the diversification of immunomodulatory genes like B15R. nih.gov This genetic exchange can lead to the acquisition of new functions or the modification of existing ones, allowing the virus to adapt to new hosts or to better evade the immune system of its current host.

Implications for Understanding Poxvirus Host Range and Pathogenicity

The comparative analysis of B15R orthologs provides valuable insights into the molecular determinants of poxvirus host range and pathogenicity. The presence of a functional B15R ortholog appears to be important for viruses with a broad host range, such as cowpox virus, as it allows them to effectively suppress the immune responses of multiple host species. daneshyari.comnih.gov

In contrast, the inactivation or loss of B15R in highly host-adapted viruses like variola virus suggests a more specialized strategy of immune evasion. nih.gov This highlights that the repertoire of immunomodulatory proteins is finely tuned to the specific host-virus interaction. Interestingly, studies have shown that the disruption of the B15R gene in a vaccinia virus strain led to increased virulence in a mouse model. researchgate.net This counterintuitive finding suggests that in some contexts, a robust inflammatory response, which B15R normally suppresses, may be detrimental to the host and beneficial to the virus.

Understanding the evolution and function of B15R and its orthologs has important implications for the development of new antiviral therapies and vaccines. By targeting these key immunomodulatory proteins, it may be possible to disrupt the virus's ability to evade the immune system and thereby enhance the host's ability to clear the infection. Furthermore, the study of these viral proteins can provide fundamental insights into the workings of the host immune system itself.

Future Research Trajectories and Unanswered Questions in B15r Protein Biology

Identification of Undiscovered Host Targets and Modulated Signaling Pathways

The current understanding of B15R's function is largely centered on its high-affinity binding to IL-1β, thereby preventing this cytokine from engaging with its cellular receptor and initiating downstream signaling cascades, most notably the NF-κB pathway. nih.govnih.govnih.gov However, it is plausible that B15R interacts with other host proteins, either directly or indirectly, to exert a more complex modulatory effect on the host's intracellular environment.

Future research should prioritize the unbiased, large-scale screening for novel B15R-host protein interactions. Techniques such as co-immunoprecipitation followed by mass spectrometry (Co-IP/MS), yeast two-hybrid screening, and proximity-dependent biotinylation (BioID) could be employed to identify new binding partners. nih.govucl.ac.uk A comprehensive map of the B15R interactome would provide a foundation for exploring previously unknown functions.

Furthermore, the impact of B15R on cellular signaling pathways beyond the canonical IL-1β/NF-κB axis warrants thorough investigation. While the inhibition of NF-κB activation is a known consequence of IL-1β sequestration, the potential for B15R to modulate other pathways, such as those involved in apoptosis, autophagy, or other innate immune sensing mechanisms, remains an open area of inquiry. nih.gov Future studies could utilize phosphoproteomics and transcriptomics to compare cellular signaling landscapes in the presence and absence of B15R during vaccinia virus infection.

Potential Research Approaches Objective Potential Outcomes
Co-immunoprecipitation/Mass SpectrometryIdentify direct and indirect binding partners of B15R.Discovery of novel host targets and protein complexes involving B15R.
Yeast Two-Hybrid ScreeningScreen for binary protein-protein interactions with B15R.Identification of specific host proteins that physically interact with B15R.
PhosphoproteomicsAnalyze global changes in protein phosphorylation in response to B15R.Elucidation of signaling pathways modulated by B15R beyond NF-κB.
Transcriptomics (RNA-Seq)Profile changes in host gene expression mediated by B15R.Identification of downstream effector genes and pathways regulated by B15R.

Elucidation of Novel Immunomodulatory Mechanisms Beyond Cytokine Antagonism

While the sequestration of IL-1β is a potent immunomodulatory strategy, the possibility of B15R possessing additional, undiscovered mechanisms for dampening the host immune response is an intriguing avenue for future research. Poxviruses are known to encode a plethora of immunomodulatory proteins with diverse functions, and it is conceivable that B15R's role extends beyond that of a simple cytokine decoy. nih.govresearchgate.netresearchgate.net

One area of investigation could be the potential interaction of B15R with components of the inflammasome. The NLRP3 inflammasome, a key multiprotein complex of the innate immune system, is responsible for the processing and activation of IL-1β. nih.govnih.gov Future studies could explore whether B15R can directly or indirectly interfere with the assembly or activity of the NLRP3 inflammasome, thereby inhibiting IL-1β production at its source.

Another potential mechanism to explore is the ability of some poxvirus decoy receptors to attach to the cell surface via glycosaminoglycans (GAGs) after secretion. nih.gov This localization could enhance their immunomodulatory activity by concentrating the inhibitor at the site of inflammation. Investigating whether B15R can bind to GAGs and function at the cell surface could reveal a more nuanced mechanism of action.

Pursuit of Advanced Structural Insights into B15R-Host Interaction Interfaces

A significant gap in our understanding of B15R biology is the lack of high-resolution structural information for the B15R-IL-1β complex. While the structure of other vaccinia virus proteins has been determined, the precise molecular details of how B15R engages with its cytokine ligand remain unknown. nih.govnih.govmdpi.comcam.ac.uk

Future research should prioritize the determination of the crystal structure of B15R in complex with IL-1β. This would provide invaluable insights into the specific amino acid residues and structural motifs that mediate the interaction. Such information would not only illuminate the basis for the high-affinity binding but also allow for a detailed comparison with the interaction between IL-1β and its natural cellular receptor, IL-1R1. Understanding the structural differences could reveal how the virus has evolved a more potent or specific inhibitor.

In the absence of experimental structures, advanced computational modeling techniques, such as AlphaFold2, could be employed to generate predictive models of the B15R-IL-1β complex. nih.govmdpi.com These models, while not a substitute for experimental data, can guide hypothesis-driven research, such as site-directed mutagenesis studies to validate key interaction residues.

Structural Biology Technique Objective Potential Insights
X-ray CrystallographyDetermine the high-resolution 3D structure of the B15R-IL-1β complex.Precise mapping of the interaction interface and identification of key binding residues.
Cryo-Electron Microscopy (Cryo-EM)Visualize the structure of larger B15R-containing protein complexes.Understanding the stoichiometry and conformational changes upon binding.
Computational Modeling (e.g., AlphaFold2)Predict the 3D structure of B15R and its complex with IL-1β.Generate hypotheses about the interaction interface to guide experimental studies.

Development and Application of Advanced In Vitro and In Vivo Research Models

To fully dissect the multifaceted roles of the B15R protein, the development and utilization of more sophisticated research models are essential. While traditional cell culture and murine models have provided foundational knowledge, they may not fully recapitulate the complexity of human-specific immune responses. nih.gov

Future in vitro research could benefit from the use of primary human immune cells and organoid systems. Co-culture models incorporating various immune cell types, such as macrophages, dendritic cells, and T cells, would allow for a more comprehensive analysis of B15R's impact on intercellular communication and immune cell activation. Human skin organoids could provide a more physiologically relevant system to study the initial stages of vaccinia virus infection and the role of B15R in this context.

In the realm of in vivo studies, the development of humanized mouse models, engrafted with human immune cells and tissues, would offer a powerful platform to investigate the effects of B15R in a more relevant immunological setting. These models would be particularly valuable for assessing the contribution of B15R to viral pathogenesis and for evaluating the efficacy of potential therapeutic interventions that target this viral protein. Furthermore, advanced imaging techniques, such as intravital microscopy, could be employed in these models to visualize the dynamics of B15R-mediated immune evasion in real-time.

Integration with Systems Biology Approaches for Comprehensive Host-Pathogen Interaction Mapping

A holistic understanding of B15R's function necessitates its integration into the broader context of the vaccinia virus-host interactome. Systems biology approaches, which combine high-throughput data generation with computational modeling, are ideally suited for this purpose. nih.gov

Future research should aim to generate multi-omics datasets from vaccinia virus-infected cells, both with and without functional B15R. This would include proteomics, transcriptomics, and metabolomics data, which can be integrated to construct comprehensive models of the host-pathogen interaction network. frontiersin.orgbiorxiv.org By analyzing these models, researchers can identify key nodes and pathways that are significantly perturbed by B15R, potentially revealing novel functions and downstream effects.

Q & A

Q. What is the primary molecular function of the B15R protein in vaccinia virus, and how is this determined experimentally?

The B15R protein acts as a soluble decoy receptor for interleukin-1β (IL-1β), inhibiting its pro-inflammatory activity. This function was identified through cytokine-binding assays showing direct interaction with IL-1β but not IL-1α . In vivo studies in mice confirmed its role as a virulence factor, as B15R deletion reduced viral pathogenicity . Methodologically, gene knockout models combined with cytokine neutralization assays are critical for validating its function.

Q. How does B15R contribute to vaccinia virus immune evasion at the cellular level?

B15R disrupts IL-1β signaling, a key mediator of innate immunity. By sequestering IL-1β, it prevents activation of the NF-κB pathway, thereby dampening inflammatory responses. Experimental approaches include:

  • NF-κB reporter assays to measure pathway inhibition in infected macrophages .
  • Cytokine profiling in B15R-deletion mutants, which show elevated IL-1β activity and enhanced neutrophil recruitment .

Q. What experimental models are used to study B15R’s role in viral pathogenesis?

  • Mouse models : Intranasal or systemic infection with wild-type vs. B15R-deletion vaccinia strains, assessing viral load, cytokine levels, and mortality .
  • In vitro systems : Macrophage or dendritic cell cultures infected with vaccinia virus, followed by IL-1β quantification and signaling pathway analysis (e.g., Western blot for NF-κB components) .

Advanced Research Questions

Q. How do compensatory mutations in other viral genes affect the phenotype of B15R-deletion mutants?

B15R deletion can lead to unexpected increases in virulence or fitness through compensatory mutations. For example, in attenuated vaccinia strains, inactivating mutations in genes like A26L or G6R restored replication efficiency . Methodologies to study this include:

  • Deep sequencing of serial-passaged B15R-deletion viruses to identify adaptive mutations.
  • Fitness competition assays comparing wild-type and mutant viruses in vivo .

Q. What is the structural basis for B15R’s selective binding to IL-1β, and how can this inform therapeutic design?

B15R’s immunoglobulin (Ig) domain mediates IL-1β binding, as shown by homology modeling and mutagenesis studies . Advanced techniques include:

  • X-ray crystallography or cryo-EM to resolve the B15R–IL-1β complex.
  • Surface plasmon resonance (SPR) to quantify binding affinity and map critical residues .

Q. How does B15R interact with other vaccinia immune evasion proteins (e.g., A52R, K7R) to modulate host responses?

B15R synergizes with A52R and K7R to suppress NF-κB activation. Triple-deletion mutants (ΔA52R/ΔB15R/ΔK7R) exhibit restored NF-κB activity, leading to increased cytokine production (e.g., CCL2, CXCL1) and enhanced CD8+ T cell responses . Key methodologies:

  • Multiplex cytokine arrays to profile chemokine/cytokine levels in infected tissues.
  • Flow cytometry to assess dendritic cell and neutrophil recruitment in deletion mutants .

Q. What are the implications of B15R deletion in vaccinia-based vaccine vectors?

Deletion of B15R in Modified Vaccinia Ankara (MVA) enhances antigen-specific CD8+ T cell responses, as shown in BALB/c mice immunized with MVA-ΔB15R. This correlates with elevated IFN-γ, TNF-α, and IL-2 secretion . Experimental validation involves:

  • ELISpot assays to quantify T cell reactivity.
  • Single-cell RNA sequencing to map polyfunctional T cell clusters .

Q. How do naming inconsistencies (e.g., B15R vs. B16R) across vaccinia strains impact comparative studies?

The B15R ortholog in MVA is designated MVA184R, while in Vaccinia Copenhagen, it is termed B16R. These discrepancies arise from genomic rearrangements and require careful annotation during cross-strain comparisons. Researchers should:

  • Use whole-genome sequencing to verify gene orthology.
  • Reference standardized databases (e.g., NCBI Gene) for strain-specific annotations .

Methodological Considerations

Q. What strategies are used to resolve conflicting data on B15R’s role in virulence?

Contradictory findings (e.g., increased vs. reduced virulence in deletion mutants) may stem from differences in viral strain, host species, or infection route. To address this:

  • Standardize experimental models (e.g., consistent mouse strain, viral inoculum dose).
  • Conduct meta-analyses of published datasets to identify confounding variables .

Q. How can systems biology approaches elucidate B15R’s broader role in vaccinia-host interactions?

Integrate proteomic networks (e.g., yeast two-hybrid screens identifying B15R interactors) with transcriptomic data from infected cells . Tools like STRING or Cytoscape can map functional clusters, revealing connections to viral replication or immune evasion pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.